Sodium 3-bromopyridine-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;3-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXTFWQHRHDNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrNNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400384 | |
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189933-55-8 | |
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Pyridine-2-carboxylic acid undergoes electrophilic aromatic bromination at the meta position (C3) due to the electron-withdrawing carboxyl group’s directing effects. The reaction employs bromine () in concentrated sulfuric acid () at elevated temperatures (130–140°C). The sulfuric acid protonates the carboxyl group, enhancing the pyridine ring’s electrophilicity and facilitating bromine activation.
Optimized Protocol:
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Dissolve pyridine-2-carboxylic acid (1 mol) in 95% (3 mol).
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Add bromine (3.7 mol) dropwise at 0°C, followed by heating to 135°C for 8 hours.
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Quench the reaction in ice water, neutralize with 6N NaOH to pH 8, and extract with ethyl acetate.
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Isolate the crude 3-bromopyridine-2-carboxylic acid and treat with NaOH to form the sodium salt.
Yield: ~70–75% (theoretical), limited by competing dibromination and decarboxylation side reactions.
Saponification of Ethyl 3-Bromopyridine-2-Carboxylate
Synthesis of the Ester Precursor
Ethyl pyridine-2-carboxylate is brominated using under radical or Lewis acid-catalyzed conditions. Iron(III) bromide () in dichloromethane at 25°C selectively yields ethyl 3-bromopyridine-2-carboxylate.
Procedure:
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React ethyl pyridine-2-carboxylate (1 mol) with (1.1 mol) and (0.1 mol) in for 12 hours.
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Wash the organic layer with NaHCO₃, dry over , and concentrate.
Ester Yield: 85–90%.
Base Hydrolysis to Sodium Salt
The ester is saponified using aqueous NaOH (2M) at reflux (80°C) for 4 hours, followed by acidification and neutralization with NaOH to precipitate the sodium salt.
Saponification Yield: 95–98%.
Diazotization and Bromide Substitution of 3-Aminopyridine-2-Carboxylic Acid
Diazonium Salt Formation
3-Aminopyridine-2-carboxylic acid is treated with hydrobromic acid () and sodium nitrite () at −5°C to form a diazonium intermediate.
Reaction Steps:
Bromination and Salt Formation
The diazonium intermediate undergoes Sandmeyer-type bromide substitution. Neutralization with NaOH yields the sodium salt.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are biaryl compounds.
Oxidation and Reduction Reactions: Products include pyridine N-oxides and dehalogenated pyridines.
Scientific Research Applications
Organic Synthesis
Sodium 3-bromopyridine-2-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and pharmaceuticals due to its reactive bromine and carboxylate functional groups.
Key Reactions:
- Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Sonogashira reactions, facilitating the formation of complex organic molecules. This is particularly useful in synthesizing biologically active compounds.
- Functionalization: The bromine atom can be replaced or modified through nucleophilic substitutions, allowing for the introduction of diverse functional groups into the molecular structure.
Medicinal Chemistry
The biological activity of this compound has been investigated, revealing potential therapeutic applications.
Antimicrobial Activity:
- Studies have shown that derivatives of bromopyridine compounds exhibit antimicrobial properties. For instance, complexes formed with transition metals and this compound have demonstrated significant antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity:
- Research indicates that certain derivatives possess antitumor properties. The coordination of this compound with metal ions has been explored for developing new anticancer agents, leveraging the compound's ability to interact with biological targets .
Materials Science
This compound is also explored in materials science, particularly in the development of novel polymers and nanomaterials.
Polymer Development:
- The compound can be incorporated into polymer matrices to enhance properties such as biocompatibility and mechanical strength. For example, it has been used in creating hydrogels suitable for drug delivery systems .
Nanomaterials:
- Its use in synthesizing metal-organic frameworks (MOFs) has been investigated for applications in gas storage and catalysis. The unique coordination chemistry of this compound facilitates the design of porous materials with high surface areas .
Case Studies
Mechanism of Action
The mechanism of action of Sodium 3-bromopyridine-2-carboxylate involves its interaction with molecular targets through its bromine and carboxylate functional groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-Bromo-2-Pyridinecarboxylate (CAS 53636-56-9)
- Structural Differences : Replaces the sodium carboxylate with a methyl ester group.
- Reactivity : The ester group reduces water solubility but increases lipophilicity, favoring organic-phase reactions (e.g., Suzuki couplings).
- Applications : Primarily used as a precursor for further functionalization in agrochemical and pharmaceutical synthesis .
- Purity : Commercially available at 95–98% purity, with stable supply chains .
3-Bromo-6-Chloro-2-Pyridinecarboxylic Acid (CAS 929000-66-8)
- Structural Differences : Features a chlorine atom at the 6-position alongside the bromine at the 3-position.
- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, accelerating halogen-exchange reactions.
- Applications : Serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing multi-halogenated heterocycles .
3-Bromopyridine-2-Carboxylic Acid (CAS 61830-40-8)
- Structural Differences : Lacks the sodium counterion, existing as a free carboxylic acid.
- Solubility : Lower water solubility compared to the sodium salt, necessitating polar aprotic solvents for reactions.
- Acidity : The free acid form (pKa ~2.5) is more acidic than the sodium salt, influencing its reactivity in pH-sensitive syntheses .
Sodium 3-Bromo-5-Methylpicolinate (CAS 1133116-49-0)
- Structural Differences : Incorporates a methyl group at the 5-position.
- Applications : Used in targeted syntheses requiring regioselective modifications .
Comparative Data Table
Research Findings and Key Insights
- Reactivity Trends : this compound exhibits superior aqueous solubility, whereas methyl esters and free acids are preferred for organic-phase reactions. Halogenated analogues (e.g., chloro-bromo derivatives) demonstrate enhanced electrophilicity for cross-coupling reactions .
- Safety Profiles : The sodium salt requires stringent inhalation safeguards, while methyl esters pose lower immediate toxicity risks but require solvent-handling precautions .
- Synthetic Utility : Substituent positioning (e.g., methyl at 5-position) can modulate steric and electronic effects, enabling tailored regioselectivity in drug discovery .
Biological Activity
Sodium 3-bromopyridine-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a carboxylate group at the 2-position. This unique structure contributes to its reactivity and biological properties. The compound can be represented as follows:
Mechanisms of Biological Activity
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties. It has been shown to interact with various cellular pathways that regulate apoptosis and cell proliferation. For instance, compounds with similar structures have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to increased DNA damage in cancer cells .
- Antiviral Effects : There are indications that this compound may possess antiviral properties. Compounds in the same chemical class have demonstrated inhibitory effects against viruses such as HIV and SARS-CoV-2 by targeting viral proteases or integrases .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are critical in signal transduction pathways related to cancer progression and other diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits viral replication in cellular assays | |
| Enzyme Inhibition | Potential inhibitor of kinases/phosphatases |
Case Study: Anticancer Activity
In a study assessing the anticancer effects of this compound, researchers found that treatment led to significant apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism was linked to the compound's ability to induce DNA damage through topoisomerase inhibition, resulting in cell cycle arrest and subsequent apoptosis .
Case Study: Antiviral Mechanism
Another investigation focused on the antiviral activity against HIV-1. This compound was found to inhibit the HIV integrase enzyme effectively, showing IC50 values comparable to established antiviral drugs. This suggests its potential as a lead compound for developing new antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
